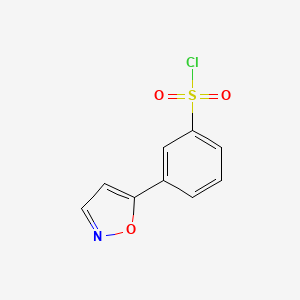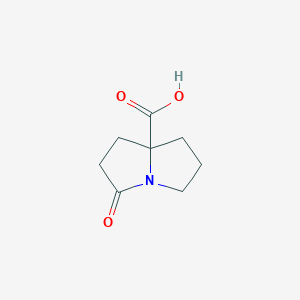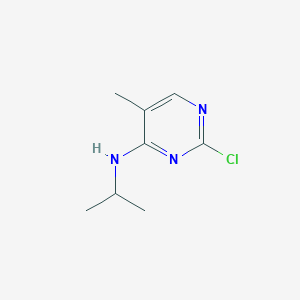
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reflux Method: A suspension of methyl 5-bromo-2-fluoro-4-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.
Methanol and Dichloromethane Method: 5-bromo-2-fluoro-4-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred at room temperature for 30 minutes.
Sulfuric Acid Method: The compound is dissolved in methanol, and concentrated sulfuric acid is added. The reaction is carried out at 85°C for 32 hours.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Esterification: The hydroxyl group can participate in esterification reactions to form various esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Potassium Carbonate: Used in substitution reactions.
Trimethylsilyl Diazomethane: Used in esterification reactions.
Sulfuric Acid: Used in the preparation of the compound.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Esters: Formed through esterification reactions.
Applications De Recherche Scientifique
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the interactions of halogenated benzoates with biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of methyl 5-bromo-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the hydroxyl group allows the compound to participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the bromine atom.
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: Similar structure with a different position of the fluorine atom.
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: Similar structure with different positions of the bromine and fluorine atoms
Uniqueness
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is unique due to the specific positions of the bromine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
methyl 5-bromo-2-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFUUXPRULILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)











